molecular formula C16H22ClN3OS B2995969 N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1351609-71-6

N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2995969
CAS No.: 1351609-71-6
M. Wt: 339.88
InChI Key: LSILCUPNOHUCDQ-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazole core, a pyrrolidinyl group, and a carboxamide functional group, making it a versatile molecule for further chemical modifications and applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzo[d]thiazole-2-carboxylic acid and 4-(pyrrolidin-1-yl)butylamine.

  • Reaction Steps: The carboxylic acid group of benzo[d]thiazole-2-carboxylic acid is activated using reagents such as thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(pyrrolidin-1-yl)butylamine to form the amide bond.

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the nitro group if present, or on other functional groups to yield reduced derivatives.

  • Substitution: Substitution reactions at the pyrrolidinyl or carboxamide groups can lead to the formation of different analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidized Derivatives: These may include sulfoxides, sulfones, and other oxidized forms of the thiazole ring.

  • Reduced Derivatives: Reduced forms of the compound can include amines or other reduced functional groups.

  • Substituted Derivatives: Substitution at different positions can yield a variety of analogs with altered chemical properties.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, this compound can be used as a probe to study biological systems, particularly in understanding the interactions with various enzymes and receptors.

Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors involved in disease processes. Its derivatives can be explored for their pharmacological properties.

Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core but may have different substituents or functional groups.

  • Pyrrolidine derivatives: Compounds containing the pyrrolidine ring can have varying side chains and functional groups.

  • Carboxamide derivatives: Other carboxamide compounds with different aromatic or aliphatic groups.

Uniqueness: N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride is unique due to its specific combination of the benzo[d]thiazole core, pyrrolidinyl group, and carboxamide functional group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylbutyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS.ClH/c20-15(16-18-13-7-1-2-8-14(13)21-16)17-9-3-4-10-19-11-5-6-12-19;/h1-2,7-8H,3-6,9-12H2,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSILCUPNOHUCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCNC(=O)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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